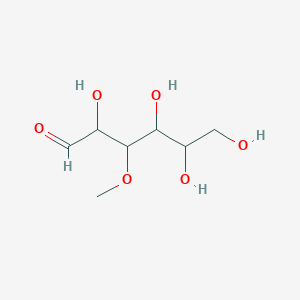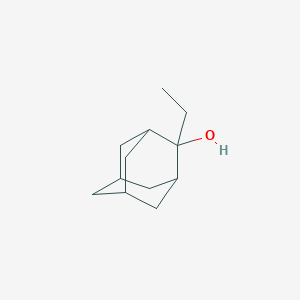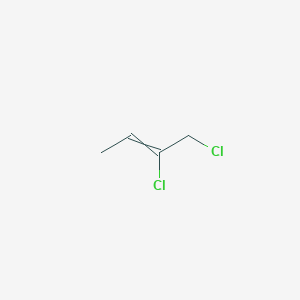
3-O-Methyl-d-glucose
Übersicht
Beschreibung
3-O-Methyl-d-glucose is an organic compound that belongs to the class of glucose derivatives. It is a non-metabolizable glucose analogue, meaning it is not phosphorylated by hexokinase and thus does not undergo glycolysis . This compound is often used as a marker to assess glucose transport by evaluating its uptake within various cells and organ systems .
Wissenschaftliche Forschungsanwendungen
3-O-Methyl-D-Glucose hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Substrat in Studien zum Glucosetransport und Metabolismus verwendet.
Biologie: Sie dient als Marker zur Bewertung der Glukoseaufnahme in verschiedenen Zellen und Geweben.
5. Wirkmechanismus
Der primäre Wirkmechanismus von this compound beinhaltet seine Rolle als Glucose-Analogon. Es konkurriert mit Glucose um den Transport in Zellen, wird aber nicht weiter metabolisiert. Diese Eigenschaft macht es nützlich, um Glucostransportmechanismen zu untersuchen und die Auswirkungen von Glukoseaufnahmeinhibitoren zu bewerten . Es kann die Glucose-induzierte Insulin-Freisetzung hemmen, indem es die Ausgeglichenheit der Glukosekonzentration über die Plasmamembran der pankreatischen Insel-B-Zellen verzögert .
Wirkmechanismus
Safety and Hazards
3-O-Methyl-D-glucose is a laboratory reagent and should be handled with appropriate safety measures. It is not currently classified as a hazardous substance, but care should be taken to avoid inhalation and skin contact. When using or handling it, appropriate personal protective equipment such as laboratory gloves, safety glasses, and lab coats should be worn .
Zukünftige Richtungen
3-O-Methyl-D-glucose has been suggested as an agent to image tumors using chemical exchange saturation transfer (CEST) MRI . The feasibility of deuterium magnetic resonance spectroscopy with deuterated this compound could be demonstrated, and these data might serve as a basis for future studies that aim to characterize glucose transport using this technique .
Vorbereitungsmethoden
3-O-Methyl-d-glucose can be synthesized through chemical or enzymatic methods. The chemical synthesis typically involves the methylation of glucose. One common method is the reaction of glucose with methyl iodide in the presence of a base such as sodium hydroxide or silver oxide . Another method involves the use of dimethyl sulfate in a basic solution . Industrial production methods may vary, but they generally follow similar principles of methylation reactions.
Analyse Chemischer Reaktionen
3-O-Methyl-D-Glucose unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Säuren oder Aldehyde zu bilden.
Reduktion: Reduktionsreaktionen können sie in Alkohole umwandeln.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Methylierungsmittel wie Methyliodid . Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
3-O-Methyl-D-Glucose ist unter den Glucose-Analoga aufgrund seiner nicht-metabolisierbaren Natur einzigartig. Ähnliche Verbindungen umfassen:
2-Desoxy-D-Glucose: Ein weiteres Glucose-Analogon, das phosphoryliert, aber nicht weiter metabolisiert wird, häufig in der Krebsforschung verwendet.
6-Desoxy-D-Glucose: Ein Glucose-Derivat, dem eine Hydroxylgruppe an der sechsten Position fehlt, verwendet in metabolischen Studien.
Methyl-α-D-Glucosid: Ein methyliertes Glucose-Derivat, das in verschiedenen biochemischen Assays verwendet wird.
Diese Verbindungen haben Ähnlichkeiten in ihrer Struktur und Funktion, unterscheiden sich aber in ihren spezifischen Anwendungen und Stoffwechselwegen.
Eigenschaften
IUPAC Name |
2,4,5,6-tetrahydroxy-3-methoxyhexanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-13-7(5(11)3-9)6(12)4(10)2-8/h3-8,10-12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTFNDVZYPHUEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C=O)O)C(C(CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146-72-5 | |
| Record name | D-Glucose, 3-O-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170119 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Dibenzo[b,pqr]perylene](/img/structure/B87117.png)
![9,10-Anthracenedione, 1,4-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B87121.png)


